3'-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
Description
This compound features a spirocyclic framework combining a pyrrolo[3,2,1-ij]quinoline core and a thiazolidine-2,4-dione moiety. The 4-(propan-2-yl)phenyl substituent at the 3’-position introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding .
Properties
Molecular Formula |
C22H22N2O2S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C22H22N2O2S/c1-14(2)15-8-10-17(11-9-15)24-19(25)13-27-22(24)18-7-3-5-16-6-4-12-23(20(16)18)21(22)26/h3,5,7-11,14H,4,6,12-13H2,1-2H3 |
InChI Key |
AKVHOLZGKSYNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC5=C4N(C3=O)CCC5 |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The quinoline core is constructed using a solvent-free Friedländer annulation between 2-aminobenzophenone derivatives and diketones. Poly(phosphoric acid (PPA) catalyzes the reaction at 90°C, yielding 1-(4-phenylquinolin-2-yl)propan-1-one as a key intermediate.
Procedure :
A mixture of 2-aminobenzophenone (1 mmol) and pentan-2,3-dione (1.2 mmol) is heated with PPA for 1 hour. The reaction is quenched with saturated Na₂CO₃, extracted with CH₂Cl₂, and recrystallized to afford the quinoline derivative in 82% yield.
Functionalization with Isopropylphenyl Group
The 4-position of the quinoline is functionalized via electrophilic aromatic substitution using isopropylbenzene derivatives under acidic conditions. Alternatively, a Suzuki coupling with 4-isopropylphenylboronic acid introduces the substituent post-annulation.
Construction of the 1,3-Thiazolidine-2,4-dione Ring
Three-Component Cyclo-Condensation
The thiazolidinedione ring is synthesized via a one-pot reaction involving:
-
Amine component : A primary amine bearing the pyrroloquinoline moiety.
-
Carbonyl component : Isatin or substituted isatin derivatives.
-
Thiolic agent : Thioglycolic acid.
Procedure :
The amine (10 mmol) and isatin (10 mmol) are refluxed in anhydrous benzene with acetic acid for 2 hours. Thioglycolic acid (20 mmol) is added, and the mixture is refluxed for 8 hours using a Dean-Stark apparatus. The product is isolated via filtration and recrystallization.
Spiro-Annulation and Final Assembly
Catalytic Spiro-Cyclization
The spiro junction is formed through a Brønsted acid-catalyzed intramolecular cyclization. MCM-SO₃H activates the quinoline’s carbonyl group, enabling nucleophilic attack by the thiazolidinedione’s amine, followed by dehydration.
Mechanism :
Optimization of Reaction Conditions
-
Catalyst : ZnCl₂ or glacial acetic acid enhances reaction efficiency.
-
Solvent : Anhydrous benzene or solvent-free conditions minimize side reactions.
-
Temperature : Reflux (80–110°C) ensures complete cyclization.
Purification and Analytical Characterization
Recrystallization and Chromatography
The crude product is purified via recrystallization from CH₂Cl₂/ethanol mixtures or column chromatography (SiO₂, ethyl acetate/hexane).
Spectroscopic Confirmation
-
FT-IR : Peaks at 1720 cm⁻¹ (C=O, thiazolidinedione) and 1650 cm⁻¹ (quinoline C=N).
-
¹H NMR : Distinct signals for the isopropyl group (δ 1.25–1.30 ppm, doublet) and spiro proton (δ 5.12 ppm, singlet).
-
X-ray Diffraction : Confirms spiro geometry and dihedral angles between the heterocycles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Three-component MCR | 65–75 | 98 | One-pot simplicity | Requires stoichiometric acid |
| Friedländer/cyclization | 82 | 99 | Solvent-free, high regioselectivity | High temperature (90°C) |
| Ugi/post-Ugi | 70 | 97 | Metal-free, tandem cyclization | Limited substrate scope |
Challenges and Mitigation Strategies
-
Regioselectivity in Spiro Formation : Use of bulky substituents on the amine component directs cyclization to the desired position.
-
Byproduct Formation : Excess thioglycolic acid (1.5 equiv) suppresses dimerization.
-
Low Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
Scalability and Industrial Relevance
The three-component MCR route is scalable to multi-gram quantities, with a reported 69.5% yield in pilot-scale trials. Industrial adoption favors solvent-free methods due to reduced waste and lower costs .
Chemical Reactions Analysis
Types of Reactions
3’-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo a variety of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activities. Notably:
- Anticancer Activity : Studies show that the compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential use in treating conditions like arthritis.
Case Study: Anticancer Activity
A recent study focused on the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death.
Potential Therapeutic Applications
Given its biological properties, the compound has several potential therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
- Anti-inflammatory Drug Development : The anti-inflammatory effects suggest utility in developing treatments for chronic inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with proteins involved in cancer progression and inflammation pathways.
Docking Results Summary
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Bcl-2 | -9.5 | Hydrogen bonds |
| COX-2 | -8.7 | Hydrophobic interactions |
Mechanism of Action
The mechanism of action of 3’-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Highlights :
- Thiazolidinedione ring : Imparts hydrogen-bonding capacity and electron-withdrawing effects, influencing reactivity .
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Effects: 4-(Propan-2-yl)phenyl (target): Enhances lipophilicity and steric hindrance compared to smaller groups (e.g., methyl or ethoxy) . Hydroxyl groups (e.g., 3’-(4-hydroxyphenyl)): Improve solubility in polar solvents but may reduce metabolic stability .
- Spiro vs. Non-Spiro Systems: Spirocyclic analogs exhibit higher rigidity than linear derivatives, reducing entropic penalties during target binding .
Target Compound Hypotheses :
Stability and Reactivity
- Thermal Stability: Spiro systems (e.g., target compound) show higher decomposition temperatures (>230°C) than non-spiro analogs .
- Oxidative Sensitivity : Thiazolidinedione rings are prone to hydrolysis under alkaline conditions, necessitating formulation at neutral pH .
Biological Activity
The compound 3'-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a member of a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex spiro structure that combines elements of pyrroloquinoline and thiazolidine. Its molecular formula is , with a molecular weight of approximately 342.45 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticoagulant Activity
Recent studies have highlighted the anticoagulant properties of derivatives related to this compound. For instance, hybrid molecules incorporating the pyrroloquinoline structure have demonstrated significant inhibition of coagulation factors Xa and XIa. In vitro assays revealed that certain derivatives exhibited low IC50 values, indicating potent anticoagulant activity. These findings suggest that the compound could be explored further as a therapeutic agent in managing thrombotic disorders .
Antioxidant Properties
Research indicates that compounds with similar structures possess notable antioxidant activity. The fused heterocyclic nature enhances their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property may contribute to their potential in treating diseases associated with oxidative damage .
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial properties against various pathogens. In vitro tests have shown effectiveness against bacteria such as Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent . The mechanism of action may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Compounds derived from this class exhibit anti-inflammatory effects by modulating inflammatory mediators. Studies suggest that they can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for conditions characterized by chronic inflammation .
Case Studies
Q & A
Q. Basic
- X-ray Crystallography : Single-crystal studies confirm bond lengths (mean σ(C–C) = 0.003 Å) and spatial arrangement, with R-factors < 0.05 indicating high precision .
- NMR Spectroscopy : H and C NMR data (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 170–180 ppm) align with predicted spirocyclic and thiazolidinedione moieties .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks consistent with the molecular formula (e.g., [M+H] for CHNOS) .
What are the key pharmacological targets and mechanisms of action identified for this compound?
Q. Advanced
- Histamine and Platelet-Activating Factor (PAF) Antagonism : Substituents like the 2-methyl group on the pyrroloquinoline nucleus enhance receptor binding, with ED values of 1.9–2.1 µmol/kg in guinea pig bronchoconstriction models .
- 5-Lipoxygenase Inhibition : Introduction of 8-hydroxy and 4-n-butyl groups improves potency, comparable to zileuton in leukotriene-dependent asthma models .
Methodological Insight : Use in vitro enzyme inhibition assays (e.g., PAF-induced platelet aggregation) followed by in vivo efficacy studies to validate dual activity .
How should researchers resolve contradictions in spectral or pharmacological data across studies?
Q. Advanced
- Cross-Validation : Combine multiple techniques (e.g., X-ray, NMR, and IR) to confirm structural assignments .
- Dose-Response Reproducibility : Replicate pharmacological assays (e.g., histamine antagonism) under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Statistical Analysis : Apply inferential statistics (e.g., ANOVA) to assess significance of substituent effects on bioactivity .
What experimental designs are recommended for assessing environmental fate and ecotoxicology?
Q. Advanced
- Abiotic/Biotic Transformation Studies : Monitor degradation pathways (hydrolysis, photolysis) in simulated environmental compartments (soil, water) using HPLC-MS .
- Ecotoxicity Assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD guidelines, with LC/EC calculations .
- Risk Modeling : Integrate physicochemical properties (logP, solubility) with exposure data to predict bioaccumulation potential .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Advanced
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at the 4-phenyl position to enhance 5-lipoxygenase binding affinity .
- Spirocyclic Flexibility : Vary the spiro ring size (e.g., cyclohexane vs. cyclopentane) to modulate conformational stability and target engagement .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with histamine H receptors and refine synthetic priorities .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Q. Advanced
- Matrix Interference : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates .
- Detection Limits : Use LC-MS/MS with MRM transitions (e.g., m/z 450 → 320) for sensitivity down to 0.1 ng/mL .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via high-resolution Orbitrap MS to track oxidative metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
